molecular formula C25H20BrF3N2O2S B421932 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Cat. No.: B421932
M. Wt: 549.4g/mol
InChI Key: HSOZMTASDNSERI-GLDPYIMESA-N
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Description

The compound 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a bromophenyl group, a trifluoromethylphenyl group, and a cyclopentaquinoline core. These structural elements contribute to its distinct chemical properties and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentaquinoline core, followed by the introduction of the bromophenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include bromine, trifluoromethylbenzene, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes and identifying potential therapeutic targets .

Medicine

Its unique chemical properties may allow it to modulate specific biological pathways, making it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, this compound can be used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide include other quinoline derivatives and sulfonamide-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of structural features.

Properties

Molecular Formula

C25H20BrF3N2O2S

Molecular Weight

549.4g/mol

IUPAC Name

(3aR,4S,9bS)-4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

InChI

InChI=1S/C25H20BrF3N2O2S/c26-22-10-2-1-7-20(22)24-19-9-4-8-18(19)21-14-17(11-12-23(21)30-24)34(32,33)31-16-6-3-5-15(13-16)25(27,28)29/h1-8,10-14,18-19,24,30-31H,9H2/t18-,19+,24-/m0/s1

InChI Key

HSOZMTASDNSERI-GLDPYIMESA-N

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5Br

SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5Br

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5Br

Origin of Product

United States

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